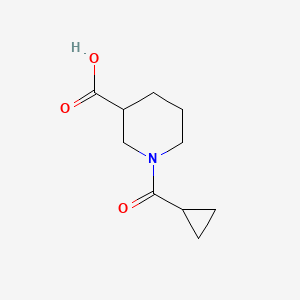

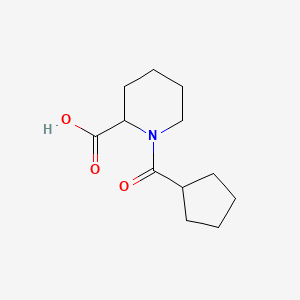

Acide 1-(cyclopropylcarbonyl)pipéridine-3-carboxylique

Vue d'ensemble

Description

1-(Cyclopropylcarbonyl)piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H15NO3 and its molecular weight is 197.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(Cyclopropylcarbonyl)piperidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Cyclopropylcarbonyl)piperidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Conception de médicaments et applications pharmaceutiques

Acide 1-(cyclopropylcarbonyl)pipéridine-3-carboxylique : est un bloc de construction précieux en chimie médicinale. Les dérivés de la pipéridine sont présents dans plus de vingt classes de produits pharmaceutiques, y compris les alcaloïdes . Le groupe cyclopropyle peut influencer la lipophilie et la stabilité métabolique des candidats médicaments, faisant de ce composé un contributeur important aux propriétés pharmacocinétiques des nouveaux médicaments.

Synthèse de pipéridines biologiquement actives

Le composé sert de précurseur dans la synthèse de diverses pipéridines biologiquement actives. Ces activités incluent le développement de médicaments potentiels contenant un fragment pipéridine, une structure courante dans de nombreux agents thérapeutiques . La polyvalence de ce composé permet la création d'une large gamme de dérivés de la pipéridine par le biais de réactions intra- et intermoléculaires.

Inhibiteurs de la recapture des neurotransmetteurs

Des dérivés de la pipéridine ont été identifiés comme inhibiteurs de la recapture des neurotransmetteurs, tels que le GABA (acide γ-aminobutyrique) . Cette application est cruciale dans la recherche sur les troubles neurologiques et le développement de traitements pour des maladies comme l'épilepsie, l'anxiété et la dépression.

Recherche en protéomique

Ce composé est utilisé en recherche en protéomique, où il peut être utilisé pour étudier les interactions et les fonctions des protéines. Ses caractéristiques structurales le rendent adapté à la caractérisation du protéome et à la compréhension des processus biologiques complexes au niveau protéique .

Nanotechnologie

Dans le domaine de la nanotechnologie, les acides carboxyliques comme l'This compound sont utilisés comme modificateurs de surface. Ils favorisent la dispersion et l'incorporation de nanoparticules métalliques ou de nanostructures de carbone, ce qui est essentiel au développement de nouveaux matériaux dotés de propriétés uniques .

Chimie des polymères

Les acides carboxyliques jouent un rôle central en chimie des polymères. Ils sont utilisés comme monomères, additifs et catalyseurs dans la synthèse de polymères synthétiques ou naturels. Le groupe acide carboxylique de ce composé peut participer à diverses réactions organiques, contribuant à la création de nouveaux matériaux polymères .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

1-(Cyclopropylcarbonyl)piperidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with GABA (γ-aminobutyric acid) transporters, inhibiting GABA uptake . This interaction suggests that 1-(Cyclopropylcarbonyl)piperidine-3-carboxylic acid may influence neurotransmitter regulation and synaptic transmission.

Cellular Effects

The effects of 1-(Cyclopropylcarbonyl)piperidine-3-carboxylic acid on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GABA transporters can affect neuronal signaling and potentially alter gene expression related to neurotransmitter synthesis and release . Additionally, it may impact cellular metabolism by influencing the availability of GABA, a key neurotransmitter in the central nervous system.

Molecular Mechanism

At the molecular level, 1-(Cyclopropylcarbonyl)piperidine-3-carboxylic acid exerts its effects through binding interactions with biomolecules. It inhibits GABA transporters, leading to increased extracellular levels of GABA . This inhibition can result in enhanced GABAergic signaling, which may have various physiological effects, including sedation and anticonvulsant properties. The compound’s structure allows it to fit into the binding site of GABA transporters, blocking the reuptake of GABA into neurons.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Cyclopropylcarbonyl)piperidine-3-carboxylic acid can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions . Its long-term effects on cellular function can vary. For instance, prolonged exposure to the compound may lead to changes in GABA transporter expression and function, potentially altering neuronal signaling and cellular homeostasis.

Dosage Effects in Animal Models

The effects of 1-(Cyclopropylcarbonyl)piperidine-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound may enhance GABAergic signaling without causing significant adverse effects . At higher doses, it may lead to toxicity and adverse effects, such as respiratory depression and sedation . These dosage-dependent effects highlight the importance of careful dose optimization in research and potential therapeutic applications.

Metabolic Pathways

1-(Cyclopropylcarbonyl)piperidine-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound may be metabolized by liver enzymes, leading to the formation of metabolites that can be excreted through the kidneys. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of 1-(Cyclopropylcarbonyl)piperidine-3-carboxylic acid within cells and tissues are influenced by various transporters and binding proteins . The compound may be transported across cell membranes by specific transporters, allowing it to reach its target sites within the central nervous system. Additionally, binding proteins may facilitate its distribution and accumulation in specific tissues, influencing its overall pharmacological effects.

Subcellular Localization

The subcellular localization of 1-(Cyclopropylcarbonyl)piperidine-3-carboxylic acid can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm or cell membrane, where it can interact with GABA transporters and other biomolecules. Understanding its subcellular localization is essential for elucidating its precise mechanisms of action.

Propriétés

IUPAC Name |

1-(cyclopropanecarbonyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c12-9(7-3-4-7)11-5-1-2-8(6-11)10(13)14/h7-8H,1-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIEHYCZYCZPMNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301224472 | |

| Record name | 1-(Cyclopropylcarbonyl)-3-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301224472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926198-16-5 | |

| Record name | 1-(Cyclopropylcarbonyl)-3-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926198-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Cyclopropylcarbonyl)-3-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301224472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1285832.png)